![molecular formula C15H21N3OS B5772269 1-{[(2-phenylethyl)amino]carbonothioyl}-4-piperidinecarboxamide CAS No. 5840-97-1](/img/structure/B5772269.png)
1-{[(2-phenylethyl)amino]carbonothioyl}-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(2-phenylethyl)amino]carbonothioyl}-4-piperidinecarboxamide, also known as PACAP-27, is a neuropeptide that has been extensively studied for its potential therapeutic applications. This peptide is a member of the vasoactive intestinal peptide (VIP) family and is widely distributed throughout the central and peripheral nervous systems. PACAP-27 has been shown to have a wide range of effects on various physiological processes, including neurotransmitter release, hormone secretion, and immune function.
作用機序
1-{[(2-phenylethyl)amino]carbonothioyl}-4-piperidinecarboxamide exerts its effects through binding to specific G protein-coupled receptors, including PAC1, VPAC1, and VPAC2. Activation of these receptors leads to the activation of intracellular signaling pathways, including cyclic AMP (cAMP) and calcium signaling. These signaling pathways ultimately lead to the modulation of various physiological processes, including neurotransmitter release, hormone secretion, and immune function.
Biochemical and Physiological Effects:
1-{[(2-phenylethyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to have a wide range of effects on various physiological processes. In the central nervous system, 1-{[(2-phenylethyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to modulate neurotransmitter release, including dopamine, norepinephrine, and acetylcholine. 1-{[(2-phenylethyl)amino]carbonothioyl}-4-piperidinecarboxamide has also been shown to promote neuronal survival and regeneration, making it a promising candidate for the treatment of neurodegenerative diseases.
In the peripheral nervous system, 1-{[(2-phenylethyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to modulate hormone secretion, including insulin, glucagon, and growth hormone. 1-{[(2-phenylethyl)amino]carbonothioyl}-4-piperidinecarboxamide has also been shown to have potent anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
実験室実験の利点と制限
One advantage of 1-{[(2-phenylethyl)amino]carbonothioyl}-4-piperidinecarboxamide is its high potency and specificity for its target receptors. This allows for precise modulation of physiological processes, making it a valuable tool for studying the mechanisms underlying various diseases. However, one limitation of 1-{[(2-phenylethyl)amino]carbonothioyl}-4-piperidinecarboxamide is its relatively short half-life in vivo, which can limit its therapeutic potential.
将来の方向性
There are several future directions for research on 1-{[(2-phenylethyl)amino]carbonothioyl}-4-piperidinecarboxamide. One area of focus is the development of more stable analogs of 1-{[(2-phenylethyl)amino]carbonothioyl}-4-piperidinecarboxamide with improved pharmacokinetic properties. Another area of focus is the identification of novel therapeutic applications for 1-{[(2-phenylethyl)amino]carbonothioyl}-4-piperidinecarboxamide, particularly in the treatment of neurological and inflammatory diseases. Finally, further research is needed to fully elucidate the mechanisms underlying the effects of 1-{[(2-phenylethyl)amino]carbonothioyl}-4-piperidinecarboxamide, which may lead to the development of more targeted and effective therapies.
合成法
1-{[(2-phenylethyl)amino]carbonothioyl}-4-piperidinecarboxamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage and purification of the final product. The resulting peptide can then be characterized using a variety of analytical techniques, including mass spectrometry and high-performance liquid chromatography (HPLC).
科学的研究の応用
1-{[(2-phenylethyl)amino]carbonothioyl}-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and migraine. 1-{[(2-phenylethyl)amino]carbonothioyl}-4-piperidinecarboxamide has also been shown to have potent neuroprotective effects, making it a promising candidate for the treatment of traumatic brain injury and stroke.
特性
IUPAC Name |
1-(2-phenylethylcarbamothioyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c16-14(19)13-7-10-18(11-8-13)15(20)17-9-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H2,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUISXZEVLBADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=S)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973957 |
Source
|
Record name | 1-{[(2-Phenylethyl)imino](sulfanyl)methyl}piperidine-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50973957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5840-97-1 |
Source
|
Record name | 1-{[(2-Phenylethyl)imino](sulfanyl)methyl}piperidine-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50973957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。